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Compound of Interest

Compound Name: 3-(Oxolan-3-yl)propanoic acid

Cat. No.: B2524983 Get Quote

DISCLAIMER: Following a comprehensive multi-source search for experimental data and

established protocols for 3-(Oxolan-3-yl)propanoic acid (CAS 58073-43-3), it has been

determined that specific, citable experimental values for its physicochemical properties (e.g.,

melting point, boiling point), detailed spectroscopic data (NMR, IR), and a validated, step-by-

step synthesis protocol are not available in publicly accessible scientific literature or chemical

databases. The following guide has been constructed by a senior application scientist,

leveraging established principles of organic chemistry and data from analogous structures to

provide a robust theoretical framework and predictive insights for research professionals. All

proposed methodologies are based on well-established, fundamental reactions.

Introduction: Strategic Importance in Medicinal
Chemistry
3-(Oxolan-3-yl)propanoic acid, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a

bifunctional organic molecule featuring a terminal carboxylic acid and a saturated five-

membered oxacyclic (tetrahydrofuran, THF) ring. While not a widely commercialized

compound, its structure represents a valuable scaffold for drug discovery and development.

The propanoic acid moiety serves as a versatile chemical handle for amide bond formation,

esterification, or reduction, allowing for its conjugation to pharmacophores or linkage to

biological targets. The tetrahydrofuran ring is a key structural motif found in numerous FDA-

approved pharmaceuticals.[1] It acts as a stable, non-planar, and polar bioisostere for other

groups (like phenyl or cyclopentyl rings), often improving aqueous solubility, metabolic stability,
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and pharmacokinetic profiles by disrupting planarity and introducing a hydrogen bond acceptor

(the ether oxygen). The 3-substitution pattern, in particular, provides a distinct spatial vector for

substituents compared to the more common 2-substituted THF derivatives.

This guide will provide a theoretical and practical framework for researchers aiming to

synthesize, characterize, and utilize this compound as a strategic building block.

Predicted Physicochemical and Spectroscopic
Profile
While experimental data is not publicly available, the following properties can be reliably

predicted based on its structure and comparison with analogous compounds like propanoic

acid and substituted tetrahydrofurans.

Predicted Physicochemical Data
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Property
Predicted Value /
Information

Rationale & Context

Molecular Formula C₇H₁₂O₃
Confirmed by structural

analysis.[2][3]

Molecular Weight 144.17 g/mol
Calculated from the molecular

formula.[2][3]

CAS Number 58073-43-3

Likely CAS identifier, though

comprehensive data is not

linked.

Appearance

Colorless to pale yellow

viscous liquid or low-melting

solid

Short-chain carboxylic acids

are typically liquids or low-

melting solids at room

temperature.[4]

Boiling Point
>200 °C (likely with

decomposition)

Carboxylic acids exhibit strong

intermolecular hydrogen

bonding, leading to high boiling

points.[5] Vacuum distillation

would be required.

Solubility

Soluble in water, methanol,

ethanol, DMSO, THF.

Sparingly soluble in nonpolar

solvents like hexanes.

The presence of both a

carboxylic acid and an ether

allows for hydrogen bonding

with polar protic solvents.

pKa ~4.5 - 5.0

Similar to other aliphatic

carboxylic acids. The THF

ring's ether oxygen has a

minor electron-withdrawing

inductive effect, which may

slightly lower the pKa

compared to simple alkyl

carboxylic acids.

Predicted Spectroscopic Signature
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A crucial aspect of validating the synthesis of a novel or sparsely documented compound is

confirming its structure via spectroscopy. Based on established principles, the expected spectra

are as follows:

¹H NMR (Proton NMR): The spectrum will be complex due to overlapping signals from the

aliphatic chains and diastereotopic protons within the THF ring.

~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH). This peak is often

broad and its chemical shift is concentration-dependent.

~3.5-4.0 ppm (multiplet, 3H): Protons on carbons adjacent to the ether oxygen (-CH₂-O-

CH-).

~2.3-2.6 ppm (multiplet, 3H): The alpha-protons to the carbonyl group (-CH₂-COOH) and

the methine proton on the THF ring (-CH-CH₂-).

~1.6-2.2 ppm (multiplet, 4H): The remaining beta-protons on the propanoic chain and the

THF ring.

¹³C NMR (Carbon NMR):

~175-180 ppm: The carboxylic acid carbonyl carbon (C=O).[6]

~70-75 ppm: Carbons on the THF ring bonded to the ether oxygen (-C-O).

~30-45 ppm: Aliphatic carbons (the remaining four CH and CH₂ groups). The carbon alpha

to the carbonyl will be at the downfield end of this range.[6]

IR (Infrared) Spectroscopy:

2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid. This is

a highly characteristic band.

~1710 cm⁻¹ (strong, sharp): C=O stretch of the saturated carboxylic acid carbonyl group.

~1100 cm⁻¹ (strong): C-O stretch associated with the tetrahydrofuran ether linkage.
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Proposed Synthesis Route: Malonic Ester Synthesis
The most logical and versatile laboratory-scale synthesis of 3-(Oxolan-3-yl)propanoic acid is

the malonic ester synthesis. This classical method allows for the formation of a carboxylic acid

with two additional carbons from an alkyl halide.[2][7]

Reaction Scheme

Step 1: Alkylation

Alkylated Intermediate

Step 2: Hydrolysis & Decarboxylation

Diethyl Malonate

Diethyl (tetrahydrofuran-3-yl)malonate

 In Ethanol (EtOH)
Reflux

Sodium Ethoxide (Base)

 In Ethanol (EtOH)
Reflux

3-Bromotetrahydrofuran

 In Ethanol (EtOH)
Reflux

3-(Oxolan-3-yl)propanoic acid

 1. NaOH (aq), Reflux
2. H₃O⁺, Heat (Δ)

Click to download full resolution via product page

Caption: Proposed malonic ester synthesis pathway.

Causality and Experimental Choices
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Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the classic base for malonic ester

synthesis.[2] It is strong enough to deprotonate the acidic α-carbon of diethyl malonate, but

using the same alkoxide as the ester prevents unwanted transesterification side reactions.

Starting Materials: Diethyl malonate is a commercially available and inexpensive C-3

synthon.[8] 3-Bromotetrahydrofuran or the corresponding tosylate would be the required

electrophile. The tosylate is often a better leaving group and may be preferred.

Hydrolysis and Decarboxylation: The second step is a one-pot saponification (ester

hydrolysis) followed by acidification and heating.[9] The initially formed di-acid is a β-keto

acid analogue, which readily undergoes decarboxylation upon heating in an acidic medium

to yield the final product.

Detailed Experimental Protocol (Proposed)
CAUTION: This is a proposed protocol. All laboratory work should be conducted in a fume hood

with appropriate personal protective equipment.

Step 1: Synthesis of Diethyl (tetrahydrofuran-3-yl)malonate

Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a

magnetic stirrer, and a nitrogen inlet.

Dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under a nitrogen

atmosphere to generate sodium ethoxide in situ.

Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.1 eq)

dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the

enolate.

Add 3-bromotetrahydrofuran (1.0 eq) dropwise.

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

After cooling to room temperature, quench the reaction by pouring it into cold water.

Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by vacuum distillation or silica gel column chromatography to yield

the pure diester intermediate.

Step 2: Hydrolysis and Decarboxylation to 3-(Oxolan-3-yl)propanoic acid

To the purified diester from Step 1, add a 10-20% aqueous solution of sodium hydroxide

(NaOH) (3.0 eq).

Heat the biphasic mixture to reflux with vigorous stirring for 4-8 hours, or until the hydrolysis

is complete (indicated by the formation of a single phase or TLC analysis).

Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated

hydrochloric acid (HCl).

Heat the acidified mixture to 100-110 °C to promote decarboxylation. CO₂ evolution will be

observed. Maintain heating for 2-4 hours after gas evolution ceases.

Cool the solution and extract the final product with a suitable organic solvent (e.g., ethyl

acetate or dichloromethane) (3-5x).

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent

under reduced pressure to yield the crude final product. Further purification can be achieved

via vacuum distillation.

Chemical Reactivity and Derivatization
The molecule's reactivity is dominated by the carboxylic acid group and the general stability of

the THF ring.
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Carboxylic Acid Reactions

THF Ring Reactions

3-(Oxolan-3-yl)propanoic acid
(Core Scaffold)

Acyl ChlorideSOCl₂ or (COCl)₂

Primary Alcohol
LiAlH₄ or BH₃

Ring-Opened Products
(e.g., diols, halo-alcohols)

Strong Lewis/Brønsted Acid
(e.g., HBr, BBr₃)

Ester Derivatives

Amide Derivatives
R-OH, Base
R₂NH, Base

Click to download full resolution via product page

Caption: Key reactivity and derivatization pathways.

Esterification: Standard Fischer esterification (alcohol, catalytic acid) or conversion to the

more reactive acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction

with an alcohol provides straightforward access to various esters.

Amidation: The most common reaction in medicinal chemistry. Coupling of the carboxylic

acid with a primary or secondary amine using standard peptide coupling reagents (e.g.,

HATU, HOBt/EDC) or via the acyl chloride intermediate yields the corresponding amides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃)

will reduce the carboxylic acid to the corresponding primary alcohol, 3-(oxolan-3-yl)propan-1-

ol.

THF Ring Stability: The tetrahydrofuran ring is generally robust and stable under most

synthetic conditions, including basic, oxidative, and mild acidic conditions. However, strong

Lewis acids or Brønsted acids (e.g., HBr, BBr₃) at elevated temperatures can induce ring-

opening.[10] This is generally an undesired side reaction unless specifically intended.

Applications in Research and Drug Development
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The primary value of 3-(Oxolan-3-yl)propanoic acid is as a fragment and building block in

discovery chemistry. Its utility stems from the strategic combination of its structural features:

Scaffold Hopping & Bioisosterism: It can be used to replace existing moieties in known active

compounds to improve properties. For example, replacing a flexible hexyl-acid chain with

this more rigid, polar structure could lock in a specific conformation and improve solubility.

Fragment-Based Drug Discovery (FBDD): As a small molecule with desirable properties (low

molecular weight, polarity, synthetic accessibility), it is an ideal fragment for screening

against biological targets.

Introduction of 3D Character: The pharmaceutical industry is increasingly focused on moving

away from flat, aromatic molecules ("flatland") to increase selectivity and find novel

intellectual property. The sp³-rich, non-planar THF ring of this compound directly addresses

this need.

Safety and Handling
Corrosivity: As a carboxylic acid, the compound is expected to be corrosive and cause skin

and eye burns upon contact.

Irritation: Vapors may be irritating to the respiratory system.

Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective

equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and

oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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